4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal function of the PPTases, thereby affecting the bacterial cell’s viability and virulence .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria . The compound attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo pharmacokinetic profiles of the compound, have been highlighted . These properties contribute to the bioavailability of the compound.
Result of Action
The compound’s action results in thwarting bacterial growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus . Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the pyridine moiety: This step might involve the coupling of a chloropyridine derivative with the piperazine intermediate using a palladium-catalyzed cross-coupling reaction.
Carboxamide formation: The final step could involve the reaction of the intermediate with a chloroformate or an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like sodium hydride, alkyl halides, or Grignard reagents could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)piperazine: A simpler analogue with similar pharmacological properties.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: Another derivative with a different substitution pattern.
N-(4-chlorophenyl)-4-(trifluoromethyl)piperazine-1-carboxamide: A compound with a similar structure but different functional groups.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which might confer distinct pharmacological properties and reactivity compared to its analogues.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N4O/c18-12-1-3-13(4-2-12)24-16(27)26-7-5-25(6-8-26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFLUFWFMZNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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